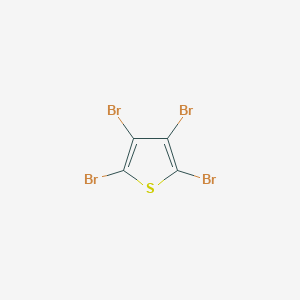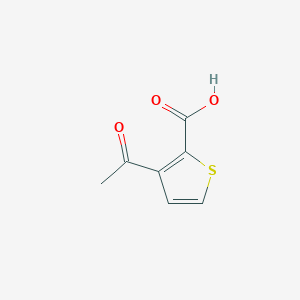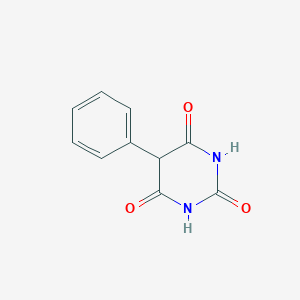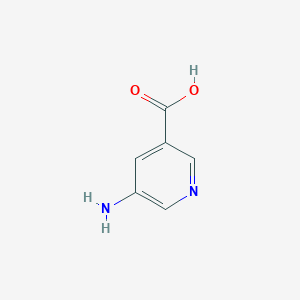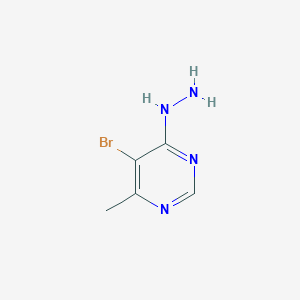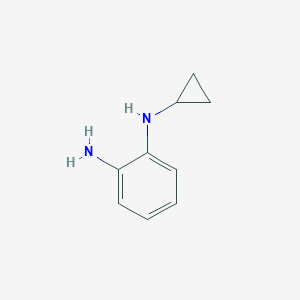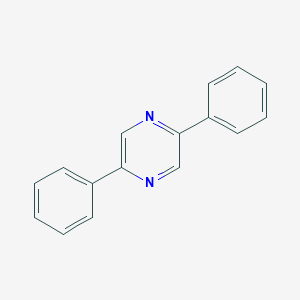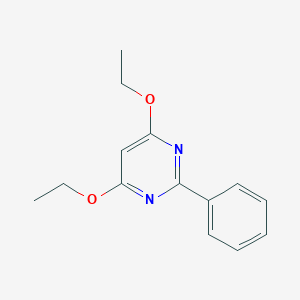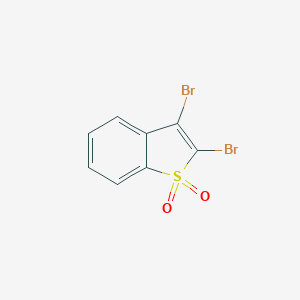
2,3-Dibromo-1-benzothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-benzothiophene 1,1-dioxide (DBDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. DBDO is a heterocyclic compound that contains a benzene ring fused with a thiophene ring and two bromine atoms attached to the thiophene ring. This compound has been synthesized using various methods and has been studied extensively for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide is not well understood. However, it is believed that 2,3-Dibromo-1-benzothiophene 1,1-dioxide acts as an oxidizing agent and can oxidize various organic compounds. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to be a strong oxidizing agent and can oxidize alcohols, aldehydes, and ketones.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3-Dibromo-1-benzothiophene 1,1-dioxide are not well understood. However, it has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has also been shown to be a strong oxidizing agent and can oxidize various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its strong oxidizing properties, its ability to oxidize various organic compounds, and its potential applications in medicinal chemistry, material science, and organic synthesis. The limitations of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Orientations Futures
There are several future directions for the research on 2,3-Dibromo-1-benzothiophene 1,1-dioxide. One potential direction is the further study of its anti-cancer properties and the synthesis of potential anti-cancer drugs using 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a starting material. Another potential direction is the use of 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a building block for the synthesis of new organic materials with potential applications in material science. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide and its potential applications in organic synthesis.
Méthodes De Synthèse
2,3-Dibromo-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide, the oxidation of 2,3-dibromo-1-benzothiophene using sodium perborate, and the oxidation of 2,3-dibromo-1-benzothiophene using potassium permanganate. The most commonly used method for synthesizing 2,3-Dibromo-1-benzothiophene 1,1-dioxide is the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide in the presence of acetic acid.
Applications De Recherche Scientifique
2,3-Dibromo-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. In material science, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a reagent for the oxidation of various organic compounds.
Propriétés
Numéro CAS |
19163-38-3 |
|---|---|
Nom du produit |
2,3-Dibromo-1-benzothiophene 1,1-dioxide |
Formule moléculaire |
C8H4Br2O2S |
Poids moléculaire |
323.99 g/mol |
Nom IUPAC |
2,3-dibromo-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H |
Clé InChI |
GNRZWFXQDOCWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



